Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate

Catalog No.
S8548927
CAS No.
M.F
C9H9BrFNO2
M. Wt
262.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate

Product Name

Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate

IUPAC Name

ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

InChI

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)4-8-7(10)3-6(11)5-12-8/h3,5H,2,4H2,1H3

InChI Key

QCOFZQNPHRISDA-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=C(C=C(C=N1)F)Br

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=N1)F)Br

Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate is an organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with bromine and fluorine atoms. The molecular formula for this compound is C₉H₈BrFNO₂. It serves as an important building block in organic synthesis due to its reactivity and the presence of functional groups that facilitate various

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles through nucleophilic substitution, leading to diverse derivatives. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide, typically in solvents such as methanol or tetrahydrofuran.
  • Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. Palladium catalysts, such as palladium acetate, are used alongside bases like potassium carbonate in solvents like dimethylformamide or toluene.

The products formed from these reactions depend on the specific nucleophiles or boronic acids used, showcasing the compound's versatility in synthetic chemistry .

Research indicates that ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate may exhibit significant biological activities. Studies have suggested potential antimicrobial and anticancer properties, making it a candidate for further investigation in medicinal chemistry. The presence of both bromine and fluorine atoms is believed to enhance its interaction with biological targets, potentially influencing enzyme activity and receptor binding .

The synthesis of ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate can be accomplished through several methods:

  • Reaction with Ethyl Bromoacetate: One common approach involves reacting 3-bromo-5-fluoropyridine with ethyl bromoacetate in the presence of a base like potassium carbonate. This reaction typically occurs in an organic solvent such as dimethylformamide at elevated temperatures.
  • Industrial Production: For large-scale production, continuous flow reactors may be utilized to optimize yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to meet stringent quality specifications .

Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate has diverse applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Industry: The compound is investigated for its potential use in synthesizing pharmaceutical intermediates.
  • Agrochemicals: It is also utilized in the production of agrochemicals and specialty chemicals, highlighting its industrial relevance .

The interactions of ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate with biological targets are under active investigation. The compound's mechanism of action may involve modulation of enzyme activity or receptor interactions due to the influence of its halogen substituents. These studies are crucial for understanding its potential therapeutic applications and optimizing its efficacy .

Several compounds share structural similarities with ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate:

Compound NameStructural Features
Methyl 2-(3-bromo-5-fluoropyridin-2-yl)acetateMethyl ester instead of ethyl ester
2-(3-bromo-5-fluoropyridin-2-yl)acetic acidContains a carboxylic acid group instead of an ester
Ethyl 2-(5-fluoropyridin-2-YL)acetateLacks the bromine substituent on the pyridine ring

Uniqueness

Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate is unique due to its specific combination of bromine and fluorine substituents on the pyridine ring, which significantly influences its reactivity profile and biological activity compared to similar compounds. This distinctiveness makes it a valuable intermediate for synthesizing various complex organic molecules and enhances its potential utility in medicinal chemistry .

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

260.98007 g/mol

Monoisotopic Mass

260.98007 g/mol

Heavy Atom Count

14

Dates

Last modified: 02-18-2024

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